

The Toxicological Profile of 4-tert-Octylphenol and its Ethoxylates: A Technical Guide

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Compound of Interest

Compound Name: 4-tert-Octylphenol
monoethoxylate-13C6

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Octylphenol (OP) and its ethoxylates are persistent environmental contaminants with well-documented endocrine-disrupting properties. As a breakdown product of alkylphenol polyethoxylates used in surfactants, detergents, and emulsifiers, human and environmental exposure is widespread.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of 4-tert-octylphenol, summarizing key findings on its metabolism, mechanism of action, and adverse effects on various biological systems. Quantitative data from pivotal studies are presented in tabular format for ease of comparison, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its toxicological impact.

Introduction

4-tert-Octylphenol is an organic compound characterized by a phenol ring substituted with a tert-octyl group.[3] Its primary industrial applications include the manufacturing of phenolic resins, surfactants, and as an intermediate in the production of other chemicals.[4][5] The ethoxylates of 4-tert-octylphenol are non-ionic surfactants that can degrade in the environment to the more persistent parent compound, 4-tert-octylphenol.[1][6] Due to its structural similarity to estrogen, 4-tert-octylphenol is recognized as a xenoestrogen, capable of interfering with the

endocrine system of wildlife and humans.[7] This guide synthesizes the current toxicological data to provide a detailed resource for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-tert-octylphenol is presented in Table 1.

Property	Value	Reference
CAS Number	140-66-9	[4]
Molecular Formula	C ₁₄ H ₂₂ O	[3]
Molecular Weight	206.33 g/mol	[8]
Appearance	White powder/solid	[3][9]
Melting Point	79-82 °C	[5]
Boiling Point	280-283 °C	[5]
Water Solubility	19 mg/L at 22°C	[5]
Log Kow	4.12	[5]
Vapor Pressure	0.21 Pa at 20°C	[5]

Toxicokinetics and Metabolism

Following exposure, 4-tert-octylphenol can be absorbed through ingestion, inhalation, and dermal contact.[2] Due to its lipophilic nature, it has the potential to bioaccumulate in tissues.[6] Metabolism of 4-tert-octylphenol primarily occurs in the liver, involving cytochrome P450 enzymes.[10]

Toxicological Profile

The toxicity of 4-tert-octylphenol has been evaluated in numerous studies, with a primary focus on its endocrine-disrupting effects.

Acute Toxicity

4-tert-Octylphenol exhibits moderate acute toxicity.

Species	Route	Value	Reference
Mouse	Oral	LD50: 3210 mg/kg	[11]
Rat	Dermal	LD50: >2000 mg/kg	[8]
Fathead Minnow	Aquatic	96-hour LC50: 290 µg/L	[5]
Daphnia magna	Aquatic	48-hour EC50: 48 µg/L	[5]

Chronic Toxicity

Long-term exposure to 4-tert-octylphenol has been associated with various adverse effects, primarily related to its endocrine activity. A two-year study in rats showed reduced body weights and enlarged livers at doses of 1000 mg/kg bw/day for nonylphenol ethoxylates, which are structurally related.[12]

Reproductive and Developmental Toxicity

The effects of 4-tert-octylphenol on the reproductive system are a significant area of concern.

Species	Effect	NOAEL/LOAEL	Experimental Design	Reference
Rat (male)	Increased epididymal sperm with tail abnormalities	All tested doses (1 x 10 ⁻⁹ M, 1 x 10 ⁻⁷ M, 1 x 10 ⁻⁵ M in drinking water) showed effects.	Adult male Fischer 344 rats were exposed to OP in drinking water for 4 months.	[13]
Rat (male)	Reduced testicular size and sperm production	-	Gestational and lactational exposure.	[14]
Rat	Decreased pup body weight, increased time to preputial separation	NOAEL: 22 mg/kg-d	Two-generation reproductive study.	[14]
Rat	Reduced litter size and pup body weight	NOAEL (foetotoxicity): 250 mg/kg/day	Gavage administration during early pregnancy.	[15]
Mouse (male)	Reduced testicular mass, structural damage to seminiferous tubules, decline in sperm quality	Effects observed at 10 and 100 mg/kg/day	Pubertal male mice exposed for 28 days.	[16]

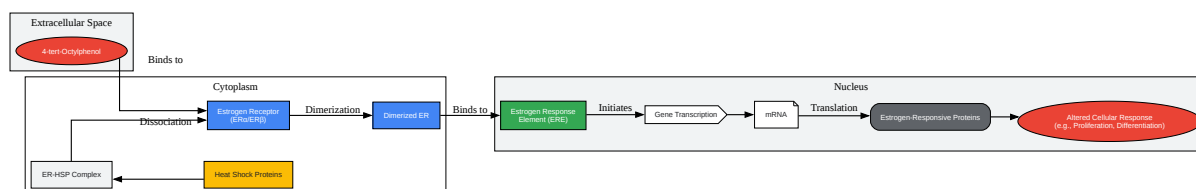
Endocrine Disruption

4-tert-Octylphenol is a well-established endocrine disruptor with estrogenic activity.[2][7] It can bind to estrogen receptors (ERs), mimicking the effects of endogenous estrogens.[17] This interaction can lead to a cascade of downstream effects.

- In Vitro Evidence: Studies using human breast cancer cell lines (e.g., MCF-7) have demonstrated that 4-tert-octylphenol can stimulate cell proliferation through an ER-mediated signaling pathway.[17]
- In Vivo Evidence: Animal studies have shown that exposure to 4-tert-octylphenol can lead to:
 - Increased uterine weights in female rats.[14]
 - Altered sex hormone levels, including decreased testosterone and estradiol.[16]
 - Disruption of the estrous cycle.[2]
 - Induction of vitellogenin, an egg-yolk protein precursor, in male fish, which is a biomarker of estrogenic exposure.[4]

Mechanism of Action & Signaling Pathways

The primary mechanism of toxicity for 4-tert-octylphenol is its interaction with the endocrine system, particularly the estrogen signaling pathway.



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Figure 1: Disruption of Estrogen Signaling by 4-tert-Octylphenol.

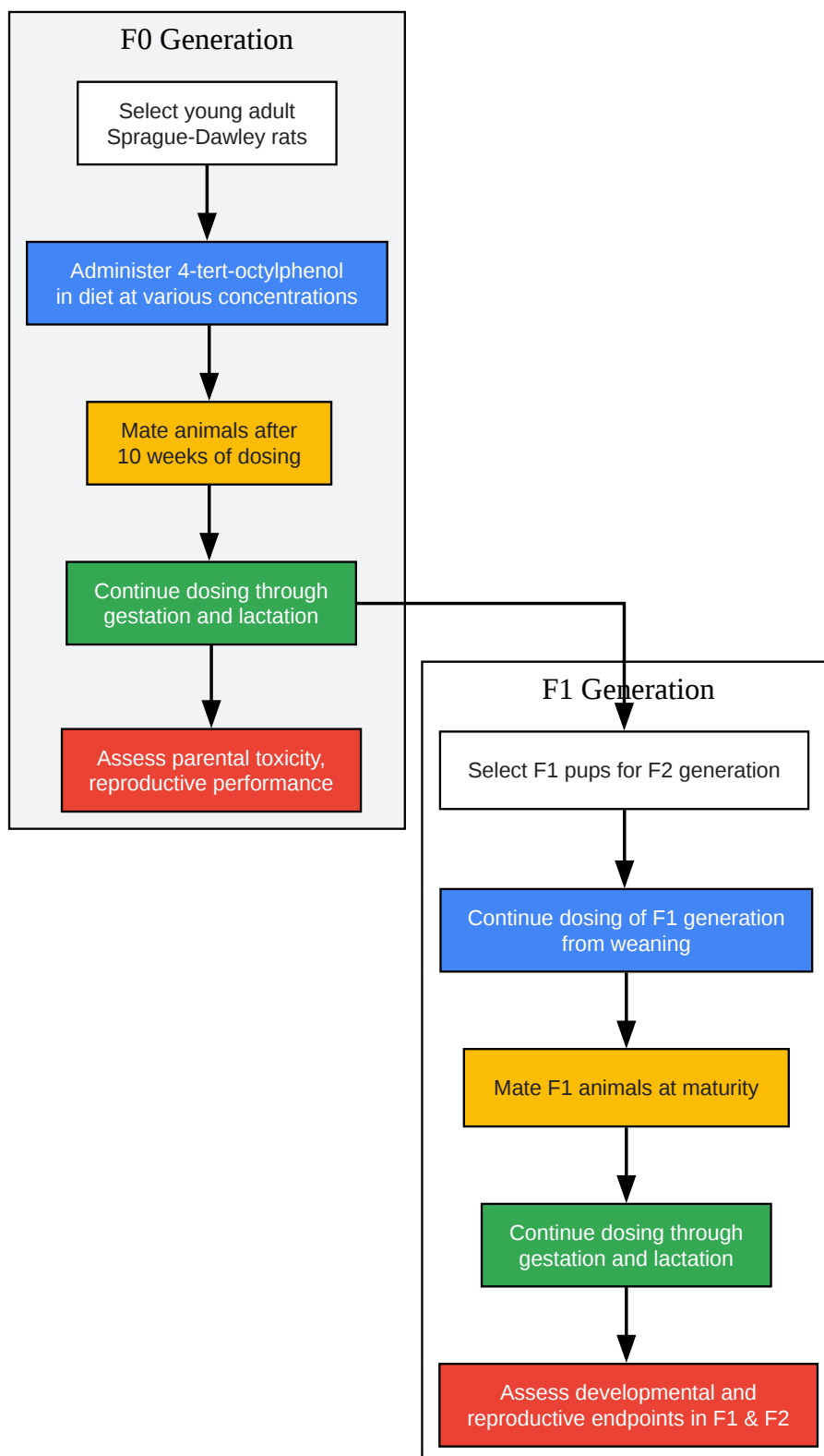
As depicted in Figure 1, 4-tert-octylphenol enters the cell and binds to the estrogen receptor, causing the dissociation of heat shock proteins. The activated receptor then dimerizes and translocates to the nucleus, where it binds to estrogen response elements on the DNA. This binding initiates the transcription of estrogen-responsive genes, leading to altered cellular responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative protocols for key experiments.

Two-Generation Reproductive Toxicity Study (Rat)

This protocol is based on the study by Tyl et al. (1999), which is a cornerstone for the reproductive toxicity assessment of 4-tert-octylphenol.[\[14\]](#)



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Figure 2: Workflow for a Two-Generation Reproductive Toxicity Study.

- Test System: Sprague-Dawley rats.
- Administration: The test substance is administered in the diet at specified concentrations.
- F0 Generation: Young adult rats are exposed for a pre-mating period (e.g., 10 weeks) and then mated. Exposure continues through gestation and lactation.
- Endpoints for F0: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, and litter size.
- F1 Generation: Pups are selected from the F0 litters and are continued on the same dietary exposure. They are raised to maturity and mated to produce the F2 generation.
- Endpoints for F1/F2: Viability, clinical signs, body weight, developmental landmarks (e.g., preputial separation, vaginal patency), and reproductive performance of the F1 generation. Gross necropsy and histopathology of reproductive organs are performed on both F0 and F1 adults.

Uterotrophic Assay (Rat)

The uterotrophic assay is a short-term in vivo screening test for estrogenic activity.

- Test System: Immature or ovariectomized adult female rats.
- Administration: The test substance is administered daily for 3-7 consecutive days via oral gavage or subcutaneous injection.
- Positive Control: A known estrogen, such as 17 β -estradiol, is used.
- Endpoint: At the end of the exposure period, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted weight). A statistically significant increase in uterine weight relative to the vehicle control indicates estrogenic activity.

Ecotoxicology

4-tert-Octylphenol and its ethoxylates are of significant concern for aquatic ecosystems.[4]
They are released into the environment through wastewater treatment plant effluents.[7]

Organism	Endpoint	Value	Reference
Zebrafish (Danio rerio)	NOEC (time to first spawn, total eggs, fertilization)	12 µg/L	[4]
Rainbow Trout (Oncorhynchus mykiss)	NOEC (vitellogenin induction)	1.6 µg/L	[4]
Rainbow Trout (Oncorhynchus mykiss)	60-day NOEC (growth inhibition)	6.1 µg/L	[5]
Algae (Selenastrum capricornutum)	96-hour EC50	1.9 mg/L	[17]

Conclusion

The toxicological profile of 4-tert-octylphenol is characterized by its potent endocrine-disrupting activity, primarily through an estrogenic mechanism of action. This activity manifests as adverse effects on the reproductive and developmental systems in a variety of species. While its acute toxicity is moderate, the potential for chronic effects and bioaccumulation warrants its classification as a substance of concern. The data and protocols summarized in this guide provide a critical resource for researchers and professionals to understand and further investigate the health risks associated with exposure to 4-tert-octylphenol and its ethoxylates. Continued research is necessary to fully elucidate its role in complex diseases and to develop strategies to mitigate its environmental impact.

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